(1-Amino-1-phosphonopropyl)phosphonic acid
Overview
Description
(1-Amino-1-phosphonopropyl)phosphonic acid is an organophosphorus compound that contains both amino and phosphonic acid functional groups. This compound is part of the broader class of aminophosphonic acids, which are analogues of amino acids where the carboxylic acid group is replaced by a phosphonic acid group. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1-phosphonopropyl)phosphonic acid typically involves the Kabachnik-Fields reaction, which is a three-component reaction between an amine, an aldehyde, and a phosphite. This reaction is usually carried out under mild conditions and can be catalyzed by various acids or bases . Another method involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using methyl sulfate as an alkylating agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-Amino-1-phosphonopropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid and amine derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted amino compounds .
Scientific Research Applications
(1-Amino-1-phosphonopropyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Amino-1-phosphonopropyl)phosphonic acid involves its interaction with specific enzymes and proteins. The compound mimics the structure of natural amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various metabolic pathways, making the compound useful in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
- (1-Aminopropyl)phosphonic acid
- (1-Aminoethyl)phosphonic acid
- (1-Aminomethyl)phosphonic acid
Comparison: (1-Amino-1-phosphonopropyl)phosphonic acid is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. Compared to other aminophosphonic acids, it exhibits different reactivity and binding properties, making it suitable for specific applications in medicinal chemistry and agriculture .
Properties
IUPAC Name |
(1-amino-1-phosphonopropyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMREJZUSEOQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15049-86-2 | |
Record name | P,P′-(1-Aminopropylidene)bis[phosphonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15049-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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